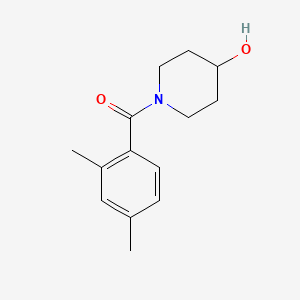
1-(2,4-ジメチルベンゾイル)ピペリジン-4-オール
説明
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “1-(2,4-Dimethylbenzoyl)piperidin-4-ol” is not provided in the available sources .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions involving “1-(2,4-Dimethylbenzoyl)piperidin-4-ol” are not detailed in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For piperidine derivatives, these properties can vary widely . The specific physical and chemical properties of “1-(2,4-Dimethylbenzoyl)piperidin-4-ol” are not detailed in the available sources .科学的研究の応用
潜在的なHIV治療
1-(2,4-ジメチルベンゾイル)ピペリジン-4-オール:誘導体は、HIVの潜在的な治療のために設計および合成されました。 これらの化合物は、予備評価で有望な結果を示しており、抗ウイルス療法における潜在的な応用を示唆しています .
創薬
1-(2,4-ジメチルベンゾイル)ピペリジン-4-オールの一部であるピペリジン核は、創薬において重要です。 これは、多くの生物学的に活性な化合物や医薬品に見られ、この化合物が新しい治療薬の開発に役立つ可能性があることを示しています .
複素環式化合物の合成
ピペリジン誘導体は、さまざまな複素環式化合物を合成する上で重要です。 1-(2,4-ジメチルベンゾイル)ピペリジン-4-オールの構造を考えると、置換ピペリジンや他の複雑な有機構造を作成するために使用できる可能性があります .
スピロピペリジンの形成
この化合物は、医薬品や材料科学で潜在的な用途を持つ有機化合物の一種であるスピロピペリジンにつながる反応に関与する可能性があります .
縮合ピペリジンの開発
縮合ピペリジンは、1-(2,4-ジメチルベンゾイル)ピペリジン-4-オールのようなピペリジン誘導体から合成できる別の種類の化合物であり、さまざまな科学的および産業的用途がある可能性があります .
ピペリジノンの合成
ピペリジノンは、医薬品化学を含むいくつかの用途を持つ化合物群です。 この対象化合物は、これらの貴重なピペリジノンの合成における前駆体として機能する可能性があります .
作用機序
Target of Action
The primary target of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-(2,4-Dimethylbenzoyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of this compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor by 1-(2,4-Dimethylbenzoyl)piperidin-4-ol prevents the entry of HIV-1 into cells . . Therefore, the compound affects the pathway of HIV-1 entry into cells.
Result of Action
The result of the action of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting infection .
生化学分析
Biochemical Properties
1-(2,4-Dimethylbenzoyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly as an antagonist of the chemokine receptor CCR5. This receptor is a member of the G-protein coupled receptor family and is essential for the entry of HIV-1 into host cells . The compound interacts with the CCR5 receptor by forming a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature of CCR5 antagonists . Additionally, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol contains lipophilic groups that enhance its binding affinity to the receptor .
Cellular Effects
1-(2,4-Dimethylbenzoyl)piperidin-4-ol exerts various effects on different cell types and cellular processes. It influences cell function by inhibiting the entry of HIV-1 into host cells, thereby preventing viral replication . This compound also affects cell signaling pathways by blocking the activation of the CCR5 receptor, which is involved in the regulation of immune responses . Furthermore, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol can modulate gene expression and cellular metabolism by altering the activity of downstream signaling molecules .
Molecular Mechanism
The molecular mechanism of action of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol involves its binding interactions with the CCR5 receptor. The compound acts as an antagonist by occupying the receptor’s binding site, thereby preventing the interaction of the receptor with its natural ligands . This inhibition of receptor-ligand binding leads to a decrease in receptor activation and subsequent downstream signaling . Additionally, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol may influence gene expression by modulating the activity of transcription factors involved in immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 1-(2,4-Dimethylbenzoyl)piperidin-4-ol maintains its inhibitory effects on the CCR5 receptor, leading to sustained prevention of HIV-1 entry into host cells . The compound’s efficacy may decrease over time due to potential resistance mechanisms developed by the virus .
Dosage Effects in Animal Models
The effects of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol vary with different dosages in animal models. At low doses, the compound effectively inhibits the CCR5 receptor without causing significant adverse effects . At higher doses, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating a saturation of the receptor binding sites .
Metabolic Pathways
1-(2,4-Dimethylbenzoyl)piperidin-4-ol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites may further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body . The metabolic flux of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol can influence its bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with the ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol can bind to plasma proteins, such as albumin, affecting its distribution and accumulation in different tissues . These interactions influence the compound’s localization and overall pharmacokinetics .
Subcellular Localization
The subcellular localization of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with the CCR5 receptor . Additionally, 1-(2,4-Dimethylbenzoyl)piperidin-4-ol may undergo phosphorylation or other modifications that influence its activity and function within the cell . These modifications can affect the compound’s ability to inhibit receptor activation and downstream signaling .
特性
IUPAC Name |
(2,4-dimethylphenyl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)9-10)14(17)15-7-5-12(16)6-8-15/h3-4,9,12,16H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSFKZUZXSPRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



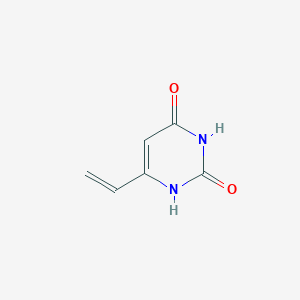
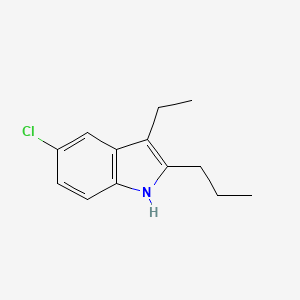
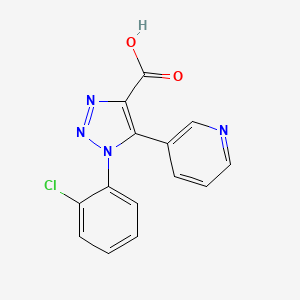



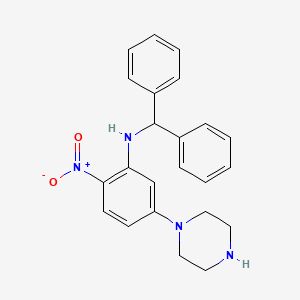
![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)

![3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid](/img/structure/B1461715.png)
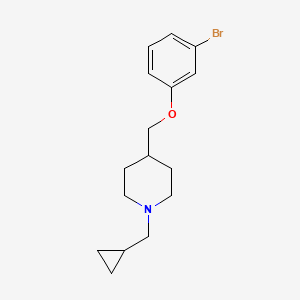
![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)

